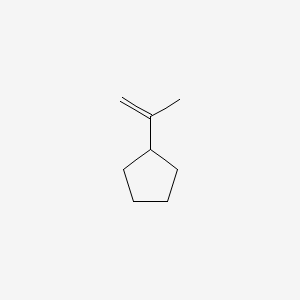

Isopropenylcyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-1-en-2-ylcyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELYPKCGIXTXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isopropenylcyclopentane and Its Functionalized Derivatives

Stereoselective and Regioselective Synthesis Strategies

Control over the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For isopropenylcyclopentane derivatives, this involves managing both enantioselectivity (the formation of one of two mirror-image isomers) and diastereoselectivity (the control of stereocenters in molecules with multiple stereocenters).

Enantioselective Approaches to Chiral this compound Compounds

The development of enantioselective methods allows for the synthesis of specific chiral isomers of this compound derivatives, which is crucial for applications in medicinal chemistry and materials science. Asymmetric organocatalysis and metal-catalyzed reactions are primary tools for achieving high enantioselectivity.

One prominent strategy involves the asymmetric transfer hydrogenation (ATH) of a precursor ketone, which can establish a chiral center adjacent to the cyclopentane (B165970) ring. nih.gov Furthermore, merging asymmetric organocatalysis with photoredox or hydrogen atom transfer (HAT) catalysis has enabled the synthesis of previously inaccessible enantioenriched bicyclo[1.1.1]pentane (BCP) products, a principle that can be extended to other carbocyclic systems. nih.gov These reactions often achieve excellent levels of enantioselectivity with a broad scope of substrates, including those bearing aryl, alkenyl, and alkynyl moieties. nih.gov

Chiral phosphines have also been identified as powerful catalysts in asymmetric annulations to create various carbocycles and heterocycles. ucl.ac.uknih.gov Although many chiral phosphines are designed as ligands for metal catalysts, their use in nucleophilic organocatalysis has grown, with cyclic and multifunctional phosphine (B1218219) derivatives often providing superior stereoselectivity. ucl.ac.uk

Diastereoselective Control in this compound Formation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. In the context of forming substituted isopropenylcyclopentanes, this is often achieved through intramolecular cyclizations where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

For instance, diastereoselectivity can be achieved in the synthesis of vinylcyclopropanes, which are valuable synthetic intermediates, from dienes and sulfur ylides. rsc.org This method offers high regio- and stereocontrol, providing products with high trans-diastereoselectivity. rsc.org Another approach involves the electrochemical generation of dicationic adducts from alkenes, which then react with carbon pronucleophiles to yield cyclopropanes with high diastereoselectivity. nih.gov This protocol is scalable and tolerates a wide array of functional groups on both coupling partners. nih.gov

Radical cyclizations are also effective in controlling diastereoselectivity. The stereochemical outcome of these reactions can often be predicted based on the conformation of the transition state, with chair-like transition states being common models for predicting the formation of five- and six-membered rings. organic-chemistry.org Substituents on the acyclic precursor can create a conformational preference, leading to the formation of a specific diastereomer. organic-chemistry.org

Catalytic Approaches in this compound Synthesis and Transformations

Catalysis provides efficient and selective pathways for synthesizing and modifying complex organic molecules. Both transition metals and small organic molecules (organocatalysts) have been employed to construct and functionalize the this compound scaffold.

Transition Metal-Catalyzed Syntheses (e.g., Pd-catalyzed cyclization, Fe-catalyzed additions, Au-catalysis, Ni-catalyzed methods)

Transition metals are widely used in catalysis due to their ability to activate substrates and facilitate a variety of bond-forming reactions under mild conditions. nih.govlookchem.com

Palladium (Pd)-Catalyzed Syntheses: Palladium catalysis is a powerful tool for forming carbocycles. Pd-catalyzed cascade cyclizations, for example, enable the rapid assembly of polycyclic systems by forming multiple C-C or C-X (where X is a heteroatom) bonds in a single operation. Intramolecular aza-Wacker-type reactions catalyzed by palladium(II) have been used to create aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides, demonstrating the utility of Pd in complex cyclizations. Furthermore, Pd-catalyzed transformations of allenyl malonates provide access to functionalized cyclopentenes, with the reaction outcome being tunable by altering ligands and conditions.

Iron (Fe)-Catalyzed Additions: Iron-based catalysts offer a cost-effective and environmentally friendly alternative for promoting radical reactions. nih.gov Fenton-like Fe(III)/H2O2 catalytic systems can be used for oxidative C-C bond cleavage and subsequent cyclizations.

Gold (Au)-Catalysis: Gold catalysts, particularly Au(I) complexes, are effective in activating alkynes and allenes for cycloisomerization and cycloaddition reactions. lookchem.com This has been applied to the asymmetric synthesis of medium-sized rings and complex polycyclic structures. For instance, Au(I)-catalyzed cycloisomerization of 1,5-enynes has been a key step in the formal total synthesis of the alkaloid macarpine.

Nickel (Ni)-Catalyzed Methods: Nickel catalysts are versatile and have been used in a wide range of transformations, including cycloadditions and carbonylations. Air-stable Ni(II) precatalysts have been developed that are suitable for various coupling reactions, making the procedures operationally simple. Nickel can also catalyze the carbonylation of cyclopropanols with benzyl (B1604629) bromides to generate multisubstituted cyclopentenones, which are valuable synthetic intermediates. This process involves the formation of a nickel homoenolate via β-carbon elimination.

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Cascade Cyclization, Aza-Wacker Reaction | Efficient for polycycle assembly; forms C-C and C-X bonds. | |

| Iron (Fe) | Radical Additions/Cyclizations | Cost-effective; promotes oxidative cyclizations. | nih.gov |

| Gold (Au) | Cycloisomerization of Enynes/Alkynes | Activates C-C multiple bonds under mild conditions. | |

| Nickel (Ni) | Cycloadditions, Carbonylations | Versatile for various coupling partners; uses air-stable precatalysts. |

Organocatalytic Methodologies (e.g., Nucleophilic Phosphine Catalysis for derivatives)

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. Nucleophilic phosphine catalysis has emerged as a particularly powerful strategy for the synthesis of carbo- and heterocyclic compounds.

This type of catalysis typically begins with the nucleophilic addition of a tertiary phosphine to an electron-deficient starting material, such as an allene (B1206475) or an activated alkyne, to form a zwitterionic intermediate like a phosphonium (B103445) enolate. nih.gov This reactive intermediate can then engage in a variety of annulation reactions—including [3+2] and [4+2] cycloadditions—to construct five- and six-membered rings. The accessibility of chiral phosphines has allowed for the development of highly enantioselective versions of these transformations. The mechanism of these reactions has been studied using methods such as mass spectrometry, NMR spectroscopy, and DFT calculations, which have helped to understand the factors controlling stereoselectivity.

Radical Cyclization and Carbanion-Induced Ene Reactions for this compound Formation

Reactions involving open-shell (radical) or anionic intermediates provide unique pathways for the formation of cyclopentane rings, often with high levels of regio- and stereoselectivity.

Radical cyclization reactions are powerful transformations that form cyclic products via radical intermediates. These reactions typically involve three main steps: selective generation of a radical, an intramolecular cyclization step, and quenching of the resulting cyclized radical. The 5-hexenyl radical is a particularly useful intermediate, as its cyclization to form a five-membered ring is rapid and highly selective for the exo pathway. This selectivity is attributed to favorable orbital overlap in a chair-like transition state. These reactions are tolerant of a wide variety of functional groups and can be carried out under mild conditions.

The Conia-ene reaction is a related thermal or Lewis acid-catalyzed process that involves the intramolecular cyclization of an enol onto an alkyne or alkene. Ni(II)-catalyzed versions of the Conia-ene reaction have been developed for acetylenic 1,3-dicarbonyl compounds, yielding olefinic cyclopentanes. Anionic cyclizations, which can be considered a form of carbanion-induced ene reaction, involve the addition of a carbanion to a non-activated carbon-carbon multiple bond. For instance, γ-chlorocarbanions have been shown to react with electron-deficient alkenes to produce substituted cyclopentanes. While direct intramolecular substitution by the carbanion could lead to a cyclopropane (B1198618), the presence of a Michael acceptor allows for an initial addition followed by cyclization to form the five-membered ring.

| Methodology | Key Intermediate | Typical Ring Closure | Key Features | Reference |

|---|---|---|---|---|

| Radical Cyclization | 5-Hexenyl Radical | 5-exo-trig | High selectivity, mild conditions, functional group tolerance. | |

| Carbanion-Induced Ene Reaction | Carbanion/Enolate | 5-endo-dig or 5-exo-trig | Can be catalyzed by Lewis acids or bases; forms functionalized cyclopentanes. |

Chemoenzymatic and Biomimetic Synthetic Routes

Chemoenzymatic and biomimetic strategies for the synthesis of this compound and its derivatives leverage the efficiency and selectivity of biological systems, often mimicking nature's own synthetic pathways. While the direct chemoenzymatic synthesis of the simple hydrocarbon this compound is not a common focus, these methods are paramount for producing more complex, functionalized cyclopentanoid monoterpenes, which contain the core this compound motif.

Biomimetic approaches are frequently inspired by the biosynthesis of terpenes. In nature, the cyclopentane ring of iridoids is formed from the acyclic precursor geranyl pyrophosphate (GPP). This transformation is catalyzed by a series of enzymes, beginning with iridoid synthase, which guides the cyclization of an oxidized geraniol (B1671447) intermediate into the characteristic cyclopentanoid skeleton. This biological cascade provides a blueprint for laboratory syntheses aiming to construct the core ring structure with high stereocontrol.

In a laboratory setting, chemoenzymatic methods combine traditional chemical reactions with biocatalytic steps. For instance, enzymes like lipases can be used for the kinetic resolution of racemic intermediates, allowing for the synthesis of enantiomerically pure functionalized cyclopentenones, which are versatile precursors for various derivatives. acs.org A modular chemoenzymatic approach has been developed to synthesize various terpene analogues by using diphosphorylated precursors and employing terpene synthases to create unnatural terpenoids. nih.gov This highlights the power of combining chemical synthesis of precursors with enzymatic cyclization and modification to access a wide range of complex molecules. More advanced strategies involve creating engineered E. coli hosts that harbor specific terpene cyclases, enabling the production of complex diterpenoid skeletons from simple precursors. doi.orgnih.govresearchgate.net

These bio-inspired strategies offer significant advantages in constructing the complex and often stereochemically dense core of cyclopentanoid natural products, providing efficient and selective routes to molecules that are challenging to access through purely classical synthetic methods.

Mechanistic Investigations of Reactions Involving Isopropenylcyclopentane

Detailed Reaction Pathway Elucidation and Transition State Analysis

The thermal rearrangements of molecules like isopropenylcyclopentane involve complex bond reorganization processes. Elucidating the precise sequence of these events and characterizing the high-energy transition states are fundamental to understanding the reaction's outcome. Computational chemistry and kinetic studies on analogous compounds have been instrumental in this regard.

A central question in the study of reactions like the thermal isomerization of alkenylcycloalkanes is whether they proceed through a concerted mechanism (a single step with one transition state) or a stepwise mechanism involving one or more intermediates. psiberg.comnih.gov

For structures related to this compound, such as vinylcyclopropanes and vinylcyclobutanes, this debate is prominent. The vinylcyclopropane (B126155) rearrangement, for example, has been a subject of study for over half a century. wikipedia.org

Concerted Pathway : This pathway is characterized by simultaneous bond breaking and bond forming in a single, coordinated step. psiberg.com For many pericyclic reactions, this route is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.orgwikipedia.org Kinetic data and kinetic isotope effect studies for some vinylcycloalkane rearrangements are consistent with a concerted, rate-limiting bond cleavage. wikipedia.org

Stepwise Pathway : This mechanism involves the formation of a discrete intermediate, typically a diradical species, which then proceeds to the final product through a second transition state. nih.gov The observation of product mixtures that would be "forbidden" under orbital symmetry rules often provides strong evidence for a stepwise, diradical mechanism. wikipedia.org In this pathway, the initial homolytic cleavage of a strained carbon-carbon bond in the ring leads to a more stable diradical intermediate (e.g., an allyl radical), which has a lower activation energy than breaking a similar bond in an unstrained alkane. wikipedia.org

Ultimately, the operative mechanism is highly dependent on the specific substrate, its stereochemistry, and the presence of substituents. For instance, studies on substituted vinylcyclopropanes have shown that trans isomers tend to favor products consistent with a concerted mechanism, whereas cis isomers often yield products suggesting a stepwise, diradical pathway. wikipedia.org The energetic similarity between a highly asynchronous concerted transition state and a short-lived diradical intermediate can sometimes make the distinction challenging, leading to a mechanistic continuum rather than a clear dichotomy. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the outcomes of pericyclic reactions, a class that includes the potential nih.govnih.gov-sigmatropic rearrangements of this compound (a Cope-type rearrangement). wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reacting component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com

For a thermal pericyclic reaction to be considered "symmetry-allowed" and proceed readily via a concerted mechanism, the symmetry of the interacting frontier orbitals must match. slideshare.net

nih.govnih.gov-Sigmatropic Rearrangements (Cope Rearrangement) : this compound can be viewed as a substituted 1,5-diene, the classic substrate for the Cope rearrangement. This reaction is a thermally allowed, concerted process. wikipedia.orgmasterorganicchemistry.com FMO theory helps explain why this nih.govnih.gov-sigmatropic shift can proceed suprafacially on all components, meaning the new bond forms on the same face of the pi system at both ends. wikipedia.org The transition state is often described as being Hückel-aromatic, involving a cyclic array of six electrons, which imparts stability. youtube.com

Electrocyclic Reactions : These reactions involve the formation of a ring by converting a π-bond to a σ-bond, or the reverse ring-opening process. wikipedia.org FMO theory predicts the stereochemical course of these reactions (i.e., whether the ring closes or opens in a conrotatory or disrotatory fashion) based on the symmetry of the HOMO of the polyene system. wikipedia.org

By analyzing the HOMO-LUMO interactions, FMO theory provides a theoretical foundation for the Woodward-Hoffmann rules and allows for the prediction of whether a reaction will be facile under thermal or photochemical conditions and what its stereochemical outcome will be. wikipedia.orgslideshare.net

Stereochemical Outcomes and Stereocontrol Mechanisms

The stereochemistry of the products formed from reactions of this compound is intrinsically linked to the reaction mechanism. Controlling this three-dimensional arrangement is a key goal in organic synthesis.

In the context of thermal rearrangements, a fully concerted, symmetry-allowed pathway is stereospecific . This means that a particular stereoisomer of the reactant will lead to a specific stereoisomer of the product. For the Cope rearrangement, the high degree of stereocontrol is explained by the reaction proceeding through a highly ordered, chair-like transition state to minimize steric interactions. nrochemistry.comnih.gov This ordered transition state ensures efficient transfer of stereochemical information from the reactant to the product. nih.gov

Conversely, if the reaction proceeds through a stepwise, diradical intermediate, a loss of stereochemical integrity is often observed. The intermediate diradical may have a lifetime sufficient for bond rotation to occur before the final ring-closing step. This rotation can scramble the initial stereochemical information, leading to a mixture of product stereoisomers. wikipedia.org Therefore, the stereochemical distribution of the products serves as a powerful diagnostic tool for distinguishing between concerted and stepwise mechanisms.

Kinetic and Thermodynamic Aspects of this compound Transformations

The study of reaction rates (kinetics) and relative stabilities of reactants and products (thermodynamics) provides quantitative insight into the transformations of molecules like this compound.

Thermal rearrangements of alkenylcycloalkanes are typically unimolecular and follow first-order kinetics. The activation energies for these processes are significant, reflecting the energy required to break a carbon-carbon bond. For example, the activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol, while that for the Cope rearrangement of 1,5-hexadiene (B165246) is around 33 kcal/mol. wikipedia.orgmasterorganicchemistry.com

Kinetic studies on analogous systems, such as the thermal gas-phase reactions of 1-(E)-propenyl-2-methylcyclobutanes, reveal a complex network of competing reactions including cis-trans isomerizations, sigmatropic shifts (rearrangements), and fragmentations, all proceeding from common diradical intermediates. nih.govresearchgate.net

| Reaction / Product Formed | Rate Constant (k) × 105 s-1 |

|---|---|

| cis → trans Isomerization | 1.18 |

| → trans-3,4-Dimethylcyclohexene | 0.54 |

| → 4-Methyl-1,3-heptadiene | 0.43 |

| → Propene + 1,3-Pentadiene | 0.17 |

Many of these rearrangements, like the Cope rearrangement, are reversible. masterorganicchemistry.com This brings into play the concepts of kinetic and thermodynamic control .

Kinetic Control : At lower temperatures or shorter reaction times, the product distribution is governed by the relative rates of formation. The major product will be the one formed via the lowest energy transition state.

Thermodynamic Control : At higher temperatures or longer reaction times, the reaction can reach equilibrium. The product distribution will then reflect the relative thermodynamic stabilities of the products, with the most stable isomer being favored. masterorganicchemistry.comnih.gov For example, in a Cope rearrangement, the equilibrium will favor the 1,5-diene with the more substituted (and thus more stable) double bonds. masterorganicchemistry.com

Influence of Reaction Environment and Solvent Effects on Reactivity and Selectivity

The reaction environment, particularly the choice of solvent, can significantly influence the rate and selectivity of a chemical reaction. For concerted pericyclic reactions that proceed through a nonpolar, "aromatic" transition state, such as the Cope rearrangement of simple 1,5-dienes, the effect of solvent polarity on the reaction rate is often minimal.

However, if a reaction pathway involves the formation of a polar or charge-separated transition state, the solvent polarity can have a dramatic effect. Polar solvents are adept at stabilizing charged species. If the transition state has more charge separation than the ground state, a polar solvent will lower the energy of the transition state, thereby increasing the reaction rate. This is often observed in thermal isomerization reactions that proceed via a rotational mechanism involving a dipolar transition state. nih.gov

| Solvent | Relative Polarity (Approx.) | Relative Rate Constant (krel) |

|---|---|---|

| Hexane | Low | 1 |

| Chloroform | Medium | ~50 |

| Methanol | High | ~200 |

Chemical Transformations and Reactivity Profiles of Isopropenylcyclopentane

Electrophilic and Nucleophilic Additions to the Isopropenyl Moiety

The double bond of the isopropenyl group is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition products.

One notable example of an electrophilic addition is the hydration of the double bond via oxymercuration-demercuration. This two-step process involves the reaction of the alkene with mercuric acetate (B1210297) in an aqueous solution, followed by reduction with sodium borohydride. wikipedia.orgyoutube.com This reaction proceeds with Markovnikov regioselectivity, meaning the hydroxyl group adds to the more substituted carbon of the double bond, and it effectively avoids the carbocation rearrangements that can occur in acid-catalyzed hydration. ucla.educhemistrysteps.com The mechanism involves the formation of a cyclic mercurinium ion intermediate, which is then attacked by a water molecule. wikipedia.orgmasterorganicchemistry.com The final demercuration step, which replaces the mercury-containing group with a hydrogen, is not stereospecific. wikipedia.org

| Step | Reagents | Key Intermediate | Product | Regioselectivity |

|---|---|---|---|---|

| Oxymercuration | Hg(OAc)₂, H₂O | Cyclic mercurinium ion | β-Hydroxy organomercurial | Markovnikov |

| Demercuration | NaBH₄ | - | 2-Cyclopentylpropan-2-ol | - |

Nucleophilic addition reactions to the isopropenyl moiety are also possible, particularly when the double bond is activated by an adjacent electron-withdrawing group. wikipedia.orglibretexts.org While this compound itself is not highly susceptible to direct nucleophilic attack on the double bond, derivatization can introduce functionalities that facilitate such reactions. wikipedia.orgmasterorganicchemistry.combyjus.com For instance, the presence of a carbonyl group in conjugation with the double bond would make the β-carbon electrophilic and prone to attack by nucleophiles. masterorganicchemistry.com

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.orglibretexts.orgchemistrysteps.com

In its role as a dienophile, this compound would react with a diene to form a substituted cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product. libretexts.org

| Role | Reactant Partner | Product Type | Key Features |

|---|---|---|---|

| Dienophile | Conjugated diene | Substituted cyclohexene | Stereospecific, Concerted mechanism wikipedia.org |

Thermal cyclodimerization is another type of cycloaddition that unsaturated compounds like isoprene (B109036) can undergo. rsc.orgresearchgate.net This process, which can involve [4+2] and [4+4] cycloadditions, typically occurs at elevated temperatures. rsc.org While specific studies on the thermal cyclodimerization of this compound are not detailed in the provided context, the principles of such reactions with similar structures suggest its potential to form dimeric products under thermal conditions.

Ene Reactions and Intramolecular Rearrangements

This compound and its derivatives can undergo ene reactions, which are pericyclic reactions involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org This reaction results in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen shift. jk-sci.com

Thermally induced ene reactions often require high temperatures. wikipedia.org However, the use of Lewis acid catalysts can significantly accelerate these reactions and allow them to proceed under milder conditions. wikipedia.org Intramolecular ene reactions are often more facile than their intermolecular counterparts due to a less negative entropy of activation. wikipedia.orgucl.ac.uk

Pyrolysis of cyclic hydrocarbons can lead to complex rearrangements and fragmentation. For instance, the pyrolysis of isoprene can lead to the formation of cyclopentene (B43876) and cyclopentadiene (B3395910) through a vinylcyclopropane (B126155) intermediate. rsc.org The thermal decomposition of isopropylcyclohexane (B1216832) proceeds through a radical chain mechanism involving C-C bond scission and H-atom abstraction. bohrium.com Similarly, the pyrolysis of this compound would be expected to involve radical-mediated pathways leading to a mixture of rearranged and fragmented products.

Functionalization of the Cyclopentane (B165970) Ring and Peripheral Modifications

The cyclopentane ring of this compound can be functionalized through various methods, including C-H activation. C-H activation strategies, often catalyzed by transition metals, allow for the direct conversion of C-H bonds into new functional groups. youtube.comyoutube.com Palladium-catalyzed C(sp³)–H arylation has been demonstrated for aminomethyl-cyclopropanes and -cyclobutanes, suggesting the potential for similar transformations on the cyclopentane ring of appropriately substituted this compound derivatives. nih.govchemrxiv.org

Derivatization of this compound can provide intermediates for the synthesis of more complex molecules. For example, derivatives of cis-4,4-dimethyl-2-isopropenylcyclopentane have been synthesized as potential intermediates for sesquiterpenes of the protoilludane skeleton. ajol.info

Oxidative and Reductive Transformations

The isopropenyl group is readily susceptible to oxidative and reductive transformations. Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond and replaces it with carbonyl groups. yale.eduwikipedia.org The treatment of this compound with ozone would cleave the double bond to yield cyclopentanone (B42830) and acetone. The specific products of ozonolysis can be controlled by the work-up conditions. A reductive work-up (e.g., with zinc or dimethyl sulfide) typically yields aldehydes and ketones, while an oxidative work-up (e.g., with hydrogen peroxide) can produce carboxylic acids. masterorganicchemistry.comyoutube.comlibretexts.org

| Work-up Condition | Reagents | Products |

|---|---|---|

| Reductive | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Cyclopentanone, Acetone |

| Oxidative | 1. O₃; 2. H₂O₂ | Cyclopentanone, Acetic acid (from further oxidation of acetone) |

Reductive transformations of the isopropenyl group can lead to the corresponding saturated analog, isopropylcyclopentane. This can be achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel.

Theoretical and Computational Studies on Isopropenylcyclopentane Systems

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of isopropenylcyclopentane. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution and bonding. researchgate.netyoutube.com

Ab initio methods, meaning "from first principles," are based on quantum mechanics without the use of empirical parameters. researchgate.net For a system like this compound, Hartree-Fock (HF) theory would be a starting point, although it does not fully account for electron correlation. More advanced ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy by incorporating electron correlation effects, which are crucial for accurately describing the electronic energy and properties of the molecule.

Density Functional Theory (DFT) has become a widely used method due to its balance of computational cost and accuracy. dtic.mil DFT calculates the electronic energy based on the molecule's electron density. Various functionals, such as B3LYP or PBE, are available to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. dtic.mil

For this compound, these calculations can elucidate key electronic properties:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Electron Density and Charge Distribution: Calculations can map the electron density, revealing the distribution of charge across the molecule. This helps in understanding the polarity of bonds and the electrostatic potential, which governs intermolecular interactions.

Bonding Analysis: The nature of the carbon-carbon bonds within the cyclopentane (B165970) ring and the isopropenyl group can be analyzed. This includes bond orders, bond lengths, and bond angles, providing a detailed picture of the molecular geometry.

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on this compound, for illustrative purposes.

| Property | Calculated Value (Illustrative) | Method/Basis Set (Example) |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 0.3 D | B3LYP/6-31G(d) |

| C=C Bond Length (isopropenyl) | 1.34 Å | B3LYP/6-31G(d) |

This table is for illustrative purposes and does not represent actual calculated data.

Conformational Analysis and Energy Landscapes of this compound Derivatives

The cyclopentane ring is not planar and exists in various puckered conformations to relieve angle and torsional strain. koreascience.kr The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). koreascience.kr The presence of the isopropenyl substituent on the cyclopentane ring will influence the relative energies of these conformers.

Conformational analysis of this compound derivatives involves mapping the potential energy surface (PES) as a function of the molecule's torsional angles. This energy landscape reveals the stable conformers (local minima), transition states between them (saddle points), and the energy barriers for conformational changes. nih.gov

Computational methods can systematically explore the conformational space. This can be done by performing a series of geometry optimizations starting from different initial structures or by systematically rotating key dihedral angles and calculating the energy at each point. The results of such an analysis would identify the most stable conformation of this compound. For instance, the isopropenyl group can be in an equatorial or axial-like position relative to the puckered ring, and the rotational orientation of the isopropenyl group itself adds another layer of complexity to the conformational landscape.

The following table illustrates the type of data that a conformational analysis of this compound might yield.

| Conformer | Relative Energy (kJ/mol) (Illustrative) | Key Dihedral Angles (Illustrative) |

| Envelope (Isopropenyl Equatorial-like) | 0.0 | C1-C2-C3-C4 = 25°, C2-C1-C5-C4 = 0° |

| Twist (Isopropenyl Equatorial-like) | 2.5 | C1-C2-C3-C4 = 35°, C2-C1-C5-C4 = -35° |

| Envelope (Isopropenyl Axial-like) | 8.0 | C1-C2-C3-C4 = 25°, C2-C1-C5-C4 = 0° |

This table is for illustrative purposes and does not represent actual calculated data.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products. mit.edu This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. mit.edu

For this compound, potential reactions of interest for computational modeling could include:

Addition Reactions: The reaction of electrophiles (e.g., HBr, Br₂) with the double bond of the isopropenyl group. Computational modeling can determine the structure of the carbocation intermediate and the transition states leading to its formation and subsequent reaction.

Rearrangement Reactions: Acid-catalyzed rearrangements of the carbocation intermediates.

Oxidation Reactions: The reaction with oxidizing agents, such as ozone or permanganate.

To model these pathways, researchers typically perform a search for the transition state structure connecting reactants and products. Once located, the structure of the transition state can be confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy, which is crucial for understanding the reaction kinetics.

Recent advances in computational methods, including machine learning approaches, are making the prediction of transition state structures faster and more accessible. mit.edu

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations provide information about static structures and energies, molecular dynamics (MD) simulations offer a way to study the time-evolution of a molecular system. ucdavis.edu MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time. ucdavis.edu

For this compound, MD simulations can provide mechanistic insights in several ways:

Conformational Dynamics: MD simulations can reveal the dynamic equilibrium between different conformers of this compound, showing the timescales and pathways of conformational transitions. This goes beyond the static picture of the potential energy surface by including the effects of temperature and entropy.

Solvent Effects: By including explicit solvent molecules in the simulation, MD can model how the solvent influences the structure, dynamics, and reactivity of this compound. This is particularly important for reactions in solution.

Reaction Dynamics: For very fast reactions, MD simulations can be used to model the actual reactive event, providing a detailed, time-resolved picture of bond breaking and formation.

The choice of a force field is critical for the accuracy of MD simulations. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For a molecule like this compound, a well-parameterized force field for hydrocarbons would be necessary.

Prediction of Spectroscopic Signatures for Structural Elucidation of Intermediates and Products

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the products and intermediates of reactions involving this compound. This is especially useful for transient or unstable species that are difficult to isolate and study experimentally.

Infrared (IR) Spectroscopy: By performing a frequency calculation, it is possible to predict the vibrational frequencies and intensities of a molecule. researchgate.net This generates a theoretical IR spectrum that can be compared with experimental data to confirm the structure of a compound. For example, the C=C stretching frequency of the isopropenyl group would be a characteristic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts and coupling constants. This is a powerful tool for structure elucidation. The predicted chemical shifts for the different protons and carbons in this compound and its derivatives can help in assigning the peaks in an experimental NMR spectrum.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragmentation products, it is possible to rationalize the observed fragmentation pattern in an electron ionization mass spectrum. The PubChem database lists GC-MS data for this compound, which could be compared with theoretical fragmentation studies. nih.gov

The following table provides an example of how predicted spectroscopic data for this compound might be presented.

| Spectroscopic Feature | Predicted Value (Illustrative) | Experimental Value (if available) |

| IR: C=C Stretch | 1650 cm⁻¹ | ~1652 cm⁻¹ |

| ¹H NMR: Vinylic H (CH₂) | δ 4.7 ppm | δ 4.73 ppm |

| ¹³C NMR: Quaternary C (C=) | δ 145 ppm | δ 146.5 ppm |

This table is for illustrative purposes and does not represent actual calculated data.

Advanced Applications in Polymer Science and Materials Chemistry

Isopropenylcyclopentane as a Monomer or Comonomer in Polymerization

The utility of a monomer in polymer science is fundamentally determined by its ability to undergo polymerization through various mechanisms, either to form a homopolymer or to be incorporated as a comonomer into a copolymer structure. The isopropenyl group suggests potential for addition polymerization. However, no studies were identified that specifically investigate the behavior of this compound in such reactions.

Radical Polymerization Studies

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. libretexts.orgyoutube.com This process involves initiation, propagation, and termination steps mediated by free radicals. youtube.com The structure of this compound, featuring a carbon-carbon double bond, suggests theoretical susceptibility to this type of polymerization. However, a comprehensive search of available literature revealed no specific studies on the radical polymerization of this compound. There is no data on its reactivity, the kinetics of polymerization, or the properties of the resulting homopolymer.

Ionic Polymerization (Cationic/Anionic) Approaches

Ionic polymerization, which proceeds via ionic intermediates, is another major pathway for creating polymers from vinyl monomers. mit.eduethernet.edu.et

Cationic Polymerization: This method is effective for monomers with electron-donating groups that can stabilize a carbocationic active center. mit.edu While the cyclopentyl group might have some inductive effect, no research is available to confirm if this compound can be polymerized via a cationic mechanism. There are no documented studies on suitable initiators, reaction conditions, or the characteristics of any resulting polymers.

Anionic Polymerization: This technique is typically used for monomers with electron-withdrawing groups that can stabilize a carbanionic propagating species. youtube.comuni-bayreuth.deyoutube.com Given the alkyl nature of the cyclopentyl group, this compound is not a typical candidate for anionic polymerization. Unsurprisingly, no literature could be found detailing any attempts or successes in the anionic polymerization of this compound.

Ring-Opening Metathesis Polymerization (ROMP) of Strained Analogs

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, particularly those with significant ring strain. cmu.edu This method does not apply directly to this compound itself, but rather to strained cyclic analogs. A search for strained bicyclic or other related analogs of this compound that could undergo ROMP yielded no results.

Synthesis and Characterization of this compound-Based Copolymers and Block Copolymers

The incorporation of novel monomers into copolymers and block copolymers is a key strategy for developing new materials with tailored properties. mdpi.comharth-research-group.orgresearchgate.net Block copolymers, in particular, are known for their ability to self-assemble into ordered nanostructures. mdpi.com However, no studies have been published on the synthesis of either random, alternating, or block copolymers containing this compound units. Consequently, there is no information on its copolymerization parameters with other monomers (e.g., styrene, acrylates) or the characterization (e.g., molecular weight, composition, morphology) of any such copolymers.

Engineering of Functional Materials Incorporating this compound Units

The ultimate goal of synthesizing new polymers is often to engineer functional materials for specific applications. The cyclopentane (B165970) moiety could potentially impart unique thermal or optical properties to a polymer.

Phase Difference Films

Optical films, such as phase difference or retardation films, are crucial components in display technologies. google.comndk.com The properties of these films are highly dependent on the molecular structure of the constituent polymer. There is no information in the available literature to suggest that this compound has been considered, synthesized, or evaluated for use in optical films.

Hydrogenated (Co)polymers

Hydrogenation is a common post-polymerization modification used to improve the thermal stability, weather resistance, and mechanical properties of polymers containing unsaturated bonds. nih.govspecialchem.com For example, hydrogenated styrene-butadiene-styrene (SBS) is a well-known thermoplastic elastomer with enhanced durability. In the context of this compound, this would involve the hydrogenation of a polymer or copolymer derived from it. Since no base (co)polymers of this compound have been reported, there are consequently no studies on their hydrogenated derivatives or the properties of such materials. researchgate.net

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. iitmandi.ac.in Advanced NMR methods are particularly powerful for determining the relative stereochemistry and conformational preferences of molecules. wordpress.com For a molecule such as Isopropenylcyclopentane, which has a flexible five-membered ring, these techniques are invaluable.

Conformational analysis of cyclic systems like this compound can be performed by measuring coupling constants and using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). wordpress.comnih.gov The magnitude of proton-proton (¹H-¹H) coupling constants can provide information about the dihedral angles between adjacent protons, which in turn helps to define the ring's pucker and the orientation of the isopropenyl substituent. NOESY experiments detect through-space interactions between protons that are close to each other, providing crucial data for establishing the molecule's preferred three-dimensional shape. wordpress.com

While this compound itself is achiral, the introduction of substituents on the cyclopentane (B165970) ring would create stereocenters. The relative stereochemistry of such diastereomers could be determined using advanced NMR. researchgate.net

In cases where NMR spectra are complex due to signal overlap, lanthanide shift reagents can be employed. libretexts.orgslideshare.net These are chiral or achiral paramagnetic lanthanide complexes that bind to Lewis basic sites in a molecule (though this compound lacks a strong Lewis basic site, a functionalized derivative would be suitable). libretexts.orgslideshare.net This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. slideshare.netresearchgate.net This simplifies complex spectra by spreading out overlapping signals, making interpretation and structural assignment more straightforward. slideshare.net Chiral shift reagents can be used to differentiate between enantiomers by forming transient diastereomeric complexes, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift values based on the structure of this compound. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Cyclopentane CH | ¹H | ~2.5 | Multiplet |

| Cyclopentane CH₂ (adjacent to sub.) | ¹H | ~1.8 | Multiplet |

| Cyclopentane CH₂ | ¹H | ~1.6 | Multiplet |

| Isopropenyl CH₃ | ¹H | ~1.7 | Singlet |

| Vinylic CH₂ | ¹H | ~4.7 | Singlet |

| Cyclopentane CH | ¹³C | ~55 | |

| Cyclopentane CH₂ (adjacent to sub.) | ¹³C | ~32 | |

| Cyclopentane CH₂ | ¹³C | ~25 | |

| Isopropenyl Quaternary C | ¹³C | ~150 | |

| Vinylic CH₂ | ¹³C | ~110 | |

| Isopropenyl CH₃ | ¹³C | ~22 |

High-Resolution Mass Spectrometry and Gas Chromatography-Mass Spectrometry for Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). thermofisher.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is a significant advantage over low-resolution MS. thermofisher.comfrontiersin.org For this compound (C₈H₁₄), HRMS can confirm its molecular formula by distinguishing its exact mass (110.10955 Da) from other isobaric compounds with the same nominal mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma It is exceptionally well-suited for the analysis of volatile compounds like this compound in complex mixtures. imist.malibretexts.org In GC-MS, the mixture is first injected into a gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. libretexts.org As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. imist.ma The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.govnih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. libretexts.org

Table 2: Characteristic Mass Fragments for this compound This interactive table displays the major mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound. nih.gov

| m/z Value | Interpretation | Relative Intensity |

|---|---|---|

| 110 | Molecular Ion [M]⁺ | Moderate |

| 95 | Loss of methyl group [M-CH₃]⁺ | High |

| 67 | Loss of isopropenyl group [M-C₃H₅]⁺ | High |

| 41 | Propargyl cation [C₃H₃]⁺ | Moderate-High |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govresearchgate.net It provides unambiguous information about bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. nih.govsoton.ac.uk The technique works by passing X-rays through a single, well-ordered crystal. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. researchgate.net This pattern is then mathematically analyzed to generate an electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined. nih.gov

For a compound like this compound, which is a liquid at standard conditions, X-ray crystallography cannot be performed directly. To analyze its structure using this method, a suitable crystalline derivative would need to be synthesized. This often involves reacting the compound of interest with a reagent that induces crystallization and preferably contains a heavy atom, which aids in the determination of absolute configuration. The resulting solid derivative could then be crystallized and subjected to X-ray diffraction analysis. soton.ac.uk This would provide definitive proof of its molecular structure and, if the derivative were chiral, its absolute stereochemistry. nih.govusm.edu

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Chiral analysis is essential for separating and quantifying enantiomers, which are non-superimposable mirror-image isomers. wikipedia.orgchiralpedia.com While this compound itself is an achiral molecule, many of its potential derivatives, for instance, those with substituents on the cyclopentane ring, would be chiral. Assessing the enantiomeric purity, or enantiomeric excess (e.e.), of such chiral compounds is critical, particularly in the pharmaceutical and agrochemical industries, where different enantiomers can have vastly different biological activities. wikipedia.orgchiralpedia.com

Several chromatographic techniques are employed for chiral analysis:

Chiral Gas Chromatography (GC): This method uses a capillary column with a chiral stationary phase (CSP). gcms.cz Enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Derivatized cyclodextrins are commonly used as CSPs for this purpose. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this technique uses a column packed with a CSP. jiangnan.edu.cn It is one of the most widely used methods for enantiomeric separation and can be applied to a broader range of compounds than GC. wikipedia.org

Capillary Electrophoresis (CE): This technique separates enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector added to the buffer. mdpi.com

Another approach involves the use of a chiral derivatizing agent . The chiral compound is reacted with an enantiomerically pure reagent to form two diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques like GC or HPLC. researchgate.net NMR spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric purity by inducing different chemical shifts for the respective enantiomers. usm.edulibretexts.org

Emerging Research Directions and Future Perspectives

Integration of Isopropenylcyclopentane Synthesis into Flow Chemistry and Microreactor Technologies

The synthesis of this compound and its derivatives is poised for a technological evolution with the adoption of flow chemistry and microreactor systems. Traditionally performed in batch reactors, the synthesis can be significantly enhanced by continuous-flow processes, which offer superior control over reaction parameters and improved safety profiles. chemdistgroup.com

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer. durham.ac.uk This allows for precise temperature control, minimizing the formation of byproducts and increasing the yield of the desired this compound product. Furthermore, the small internal volumes of microreactors enhance safety, particularly when dealing with exothermic reactions or unstable intermediates that might be involved in certain synthetic routes. youtube.com The ability to operate under a wider range of temperatures and pressures in these systems can unlock new reaction pathways previously deemed too hazardous for conventional batch equipment. durham.ac.uk

The integration of flow chemistry allows for the seamless connection of multiple synthetic steps into a continuous sequence, reducing manual handling and purification needs between stages. durham.ac.uk This approach not only accelerates the synthesis process but also facilitates easier scale-up. Instead of re-optimizing conditions for larger vessels, production can be increased by running multiple microreactors in parallel or by extending the operational time of a single unit, a concept known as "scaling out". scispace.com

Table 1: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Conventional Batch Synthesis | Flow Chemistry / Microreactors | Reference |

|---|---|---|---|

| Heat Transfer | Slow and inefficient, potential for hotspots. | Excellent, due to high surface-area-to-volume ratio. | durham.ac.uk |

| Mass Transfer | Often limited by stirring speed. | Rapid and efficient mixing. | youtube.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. | chemdistgroup.comyoutube.com |

| Scalability | Requires significant re-optimization. | Easily scalable by "numbering-up" or continuous operation. | scispace.com |

| Process Control | Difficult to precisely control temperature and concentration gradients. | Precise control over reaction time, temperature, and pressure. | chemdistgroup.com |

| Reproducibility | Can vary between batches. | High reproducibility and product quality. | chemdistgroup.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the global shift towards environmentally responsible chemical manufacturing, green chemistry principles are becoming central to the development of new synthetic routes for this compound. mdpi.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key areas of focus include:

Alternative Solvents : Research is moving away from traditional volatile organic compounds towards greener alternatives like glycerol, ethanol, or ethyl lactate, which are often derived from renewable resources. mdpi.com In some cases, solvent-free reaction conditions, such as those achieved through ball milling, are being explored to drastically minimize waste. rsc.org

Catalysis : The use of efficient catalysts is a cornerstone of green chemistry. This includes exploring biocatalysis and heterogeneous catalysis, which can offer high selectivity under mild conditions and allow for easier separation and recycling of the catalyst, reducing waste streams. jddhs.com

Energy Efficiency : Innovative techniques such as microwave-assisted synthesis are being investigated to reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Atom Economy : Synthetic strategies are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts.

The adoption of these green chemistry approaches not only reduces the environmental footprint of this compound synthesis but can also lead to more economically viable and safer manufacturing processes. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Aspect | Conventional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvents | Often uses hazardous or volatile organic solvents. | Employs safer, renewable solvents (e.g., water, ethanol) or solvent-free conditions. | mdpi.comjddhs.com |

| Reagents | May use stoichiometric reagents, generating significant waste. | Utilizes catalytic amounts of reagents, improving atom economy. | jddhs.com |

| Energy | Relies on conventional heating, often for extended periods. | Uses energy-efficient methods like microwave or ultrasound irradiation. | jddhs.com |

| Waste | Generates substantial chemical waste. | Minimizes waste through high atom economy and recyclable catalysts/solvents. | jddhs.com |

Potential for this compound-based Scaffolds in Target-Oriented Synthesis and Bio-Inspired Chemistry

The this compound core is a valuable structural motif found within a range of more complex molecules, including various natural products. Its unique combination of a five-membered ring and a reactive isopropenyl group makes it an attractive starting point for target-oriented synthesis and bio-inspired chemistry.

The cyclopentane (B165970) ring is a ubiquitous structural element in many bioactive natural products. researchgate.net Research has demonstrated that derivatives of this compound can serve as key intermediates in the synthesis of sesquiterpenes with a protoilludane skeleton. ajol.info This highlights the potential of this compound as a foundational building block for constructing architecturally complex and biologically relevant molecules.

Furthermore, the principles of diversity-oriented synthesis (DOS) can be applied to this compound to generate large libraries of novel compounds. nih.gov By systematically modifying the cyclopentane ring and the isopropenyl group, chemists can create a diverse collection of molecules. cam.ac.uk These libraries can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The strategy involves using a common scaffold to rapidly build molecular complexity and diversity. nih.gov

Bio-inspired synthesis, which mimics nature's synthetic strategies, also presents opportunities for utilizing this compound. nih.gov By studying the biosynthetic pathways of natural products containing cyclopentane moieties, researchers can devise novel and efficient synthetic routes that leverage the inherent reactivity of the this compound scaffold.

Table 3: Examples of Natural Product Classes Containing Cyclopentane Scaffolds

| Natural Product Class | Significance | Reference |

|---|---|---|

| Prostaglandins | Lipid compounds with hormone-like effects involved in inflammation and other physiological functions. | oregonstate.edu |

| Protoilludane Sesquiterpenes | A class of terpenes, some of which exhibit interesting biological activities. This compound derivatives are precursors. | ajol.info |

| Terpenoids | A large and diverse class of naturally occurring organic chemicals, many with cyclopropane (B1198618) or cyclopentane rings. | rsc.org |

| Alkaloids | Many polycyclic alkaloids feature five-membered rings as part of their core structure. | nih.gov |

Outlook on Industrial and Academic Synthesis Challenges and Opportunities

The future of this compound synthesis is characterized by both challenges and significant opportunities in both industrial and academic settings.

Challenges:

Scalability and Cost: Transitioning novel, efficient synthetic methods from the laboratory to an industrial scale remains a primary challenge. The cost-effectiveness of new catalysts, reagents, and technologies like flow chemistry must be proven to justify investment.

Stereocontrol: For many applications, particularly in pharmaceuticals, controlling the stereochemistry of this compound derivatives is crucial. Developing highly selective and reliable stereocontrolled syntheses can be complex and is an ongoing area of research. The synthesis of specific isomers, such as the cis-isomer of certain derivatives, requires precise methodological control. ajol.info

Green Chemistry Adoption: Despite the clear benefits, the widespread adoption of green chemistry principles faces hurdles, including the initial cost of new equipment and the need to revalidate established processes, which can be a significant barrier in regulated industries. jddhs.com

Opportunities:

Process Intensification: Flow chemistry and microreactor technologies offer a major opportunity for process intensification—making chemical processes smaller, safer, and more efficient. scispace.com This could lead to decentralized, on-demand production of this compound and its derivatives.

Novel Catalytic Systems: The development of new, more active, and selective catalysts (including biocatalysts and earth-abundant metal catalysts) presents a significant opportunity to improve the efficiency and sustainability of existing synthetic routes.

Drug Discovery and Materials Science: The use of this compound as a versatile scaffold in diversity-oriented synthesis opens up vast opportunities for discovering new molecules with unique biological properties or material characteristics. nih.govcam.ac.uk Its role as a precursor to complex natural products further cements its importance in academic research and pharmaceutical development. ajol.info

As research continues, the interplay between advanced synthetic technologies, sustainable practices, and innovative molecular design will undoubtedly expand the utility and applications of this compound.

Q & A

Basic Research: What are the optimal synthetic routes for isopropenylcyclopentane, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound via acid-catalyzed dehydration of dimethylcyclopentylcarbinol (e.g., using 60% sulfuric acid at 80°C for 4 hours) is a primary method. Variables like acid concentration, temperature, and reaction time significantly affect yield and byproduct formation. For reproducibility, document catalyst purity, heating rate, and post-reaction purification steps (e.g., fractional distillation). Byproducts such as alkenes (e.g., isopropylidene cyclopentane) should be characterized via NMR and IR spectroscopy to confirm structural assignments .

Basic Research: Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. The absence of vinyl proton signals in NMR (e.g., δ 5-6 ppm) and IR peaks at 888 cm⁻¹ (C=CH₂ stretching) confirm the isopropenyl group. Compare spectra with computational predictions (e.g., DFT-generated IR spectra) to resolve ambiguities. Ensure purity via GC-MS and elemental analysis to rule out contaminants .

Advanced Research: How can reaction mechanisms for this compound synthesis be validated using kinetic and computational studies?

Methodological Answer:

Combine kinetic experiments (e.g., rate measurements under varying acid concentrations) with Density Functional Theory (DFT) simulations to map energy profiles for carbocation intermediates. Use isotopic labeling (e.g., deuterated substrates) to track hydrogen migration pathways. Validate computational models against experimental activation energies and byproduct distributions .

Advanced Research: What strategies resolve contradictions in stereochemical outcomes during this compound derivatization?

Methodological Answer:

Employ chiral chromatography or diastereomeric crystallization to separate stereoisomers. Use dynamic NMR to assess rotational barriers in substituted derivatives. Cross-validate results with X-ray crystallography and electronic circular dichroism (ECD) for absolute configuration determination .

Data Contradiction Analysis: How should researchers address discrepancies in reported spectral data for this compound?

Methodological Answer:

Systematically compare solvent effects, instrument calibration, and sample preparation across studies. Replicate experiments under standardized conditions (e.g., neat vs. solution-state IR). Use high-field NMR (≥500 MHz) to resolve overlapping signals. Publish raw data and computational validation files in supplementary materials to enhance reproducibility .

Advanced Research: What methodologies quantify the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

Perform calorimetry (e.g., DSC) to measure enthalpy of formation. Use gas-phase computational thermochemistry (e.g., G4MP2 theory) to predict bond dissociation energies. Compare experimental and theoretical values to assess stabilization effects from hyperconjugation or ring strain .

Basic Research: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

Fractional distillation (bp 136–137°C) effectively separates this compound from lower-boiling alkenes. For trace impurities, employ silica gel chromatography with non-polar eluents (e.g., hexane). Monitor purity via GC-FID and ensure compliance with safety protocols for handling volatile organics .

Advanced Research: How do solvent effects influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

Design solvent polarity screens (e.g., cyclohexane vs. DMF) to assess reaction rates and regioselectivity. Use Hammett plots or Kamlet-Taft parameters to correlate solvent properties with transition-state stabilization. Computational solvation models (e.g., COSMO-RS) can predict solvent interactions with the dienophile .

Advanced Research: What catalytic systems enhance the regioselectivity of this compound in electrophilic additions?

Methodological Answer:

Test Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/C) to direct electrophilic attack. Monitor regioselectivity via NMR kinetics and DFT-based Fukui function analysis. Compare catalytic performance using turnover frequency (TOF) and selectivity indices .

Advanced Research: How can computational modeling predict this compound’s behavior in supramolecular assemblies?

Methodological Answer:

Apply molecular dynamics (MD) simulations to study host-guest interactions (e.g., with cyclodextrins). Validate models using experimental binding constants from isothermal titration calorimetry (ITC). Use symmetry-adapted perturbation theory (SAPT) to quantify non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.